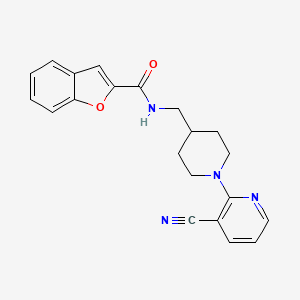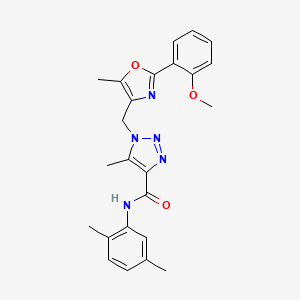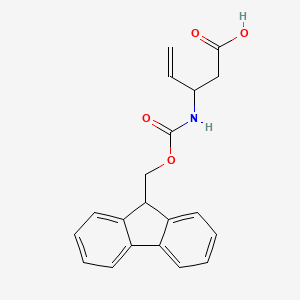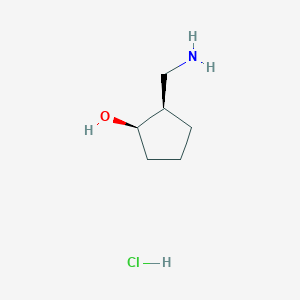
(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride is a chemical compound that belongs to the class of cyclopentanes. This compound is also known as muscimol and is a potent psychoactive substance. It is found in various mushroom species, including Amanita muscaria, and has been used for its hallucinogenic properties in many cultures around the world. The purpose of
Applications De Recherche Scientifique
Drug Delivery Systems
Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophobic inner cavity, can form inclusion complexes with various molecules, including antibiotics and antibacterial agents. This property is utilized to improve drug solubility, modify drug-release profiles, enhance biological membrane permeability, and increase antimicrobial activity. Sophisticated drug delivery systems like nanosponges, nanoparticles, and liposomes are developed using CDs, offering tailored dissolution profiles for pharmaceutical applications (Boczar & Michalska, 2022).
Medicinal Chemistry
In the field of medicinal chemistry, there's a growing interest in small molecules, including plant stress hormones like jasmonic acid (JA) and its derivatives. These compounds, being lipid-derived cyclopentanone structures, show promise for drug and prodrug applications due to their biological activities. Research on JA and its derivatives aims to explore their therapeutic potential and safety profiles for long-term use (Ghasemi Pirbalouti et al., 2014).
Synthetic Pathways and Chemical Intermediates
Cyclopentanone is a crucial intermediate in synthesizing various commercial compounds. Its derivatives play significant roles in the production of spices, solvents in the electronic industry, and more. Research into the production processes of cyclopentanone, such as N2O oxidation and esterification, highlights its importance in the chemical industry and the feasibility of these processes in practical applications (Sinopec Shanghai, 2011).
Propriétés
IUPAC Name |
(1R,2R)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFZRXXEKVDQFB-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2260918-00-9 |
Source


|
| Record name | (1R,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoroimidazo[1,2-a]pyridine hydrate](/img/structure/B2861236.png)
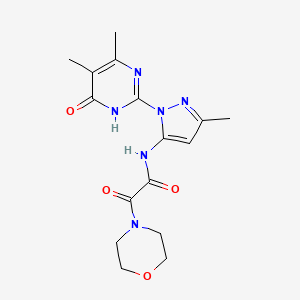
![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)
![N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2861243.png)

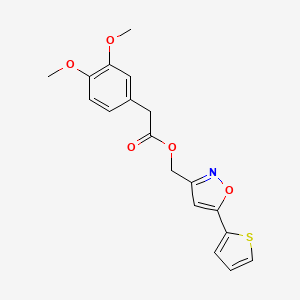
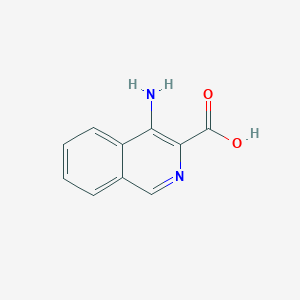
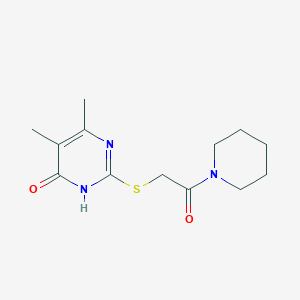
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/no-structure.png)
